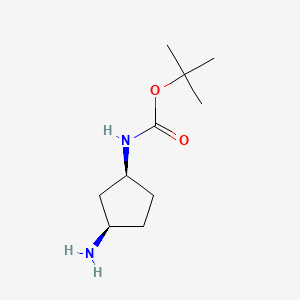

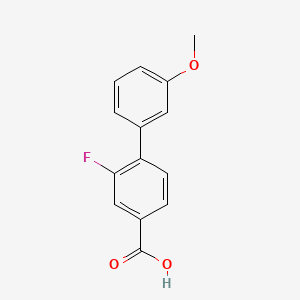

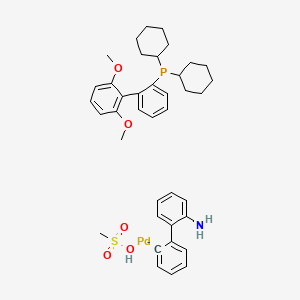

![molecular formula C5H4BrN5 B581082 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine CAS No. 1242336-77-1](/img/structure/B581082.png)

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

説明

“5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyrazines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-B]pyrazines has been a subject of interest for many researchers . The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

1H-pyrazolo[3,4-B]pyrazines can present two isomeric structures . They have up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Chemical Reactions Analysis

1H-pyrazolo[3,4-B]pyrazines have been used as inhibitors in various chemical reactions . For instance, a representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .

科学的研究の応用

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds result from the fusion of a pyrazole and a pyridine ring. Specifically, we’ll focus on the 1H-pyrazolo[3,4-b]pyridine isomer (Figure 1) .

Synthesis Methods

Several synthetic methods exist for obtaining 1H-pyrazolo[3,4-b]pyridine derivatives. Researchers have explored diverse strategies, including cyclization reactions starting from preformed pyrazoles or pyridines. These methods allow the introduction of various substituents at positions N1, C3, C4, C5, and C6 .

a. Kinase Inhibitors: 1H-pyrazolo[3,4-b]pyridines exhibit kinase inhibitory activity. Researchers have explored their potential as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. These compounds may offer therapeutic opportunities for cancer treatment .

b. Neuroprotection: Studies suggest that 1H-pyrazolo[3,4-b]pyridines possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by modulating specific pathways related to neuronal survival and function.

c. Anti-Inflammatory Agents: The anti-inflammatory effects of these compounds have been investigated. By targeting inflammatory pathways, 1H-pyrazolo[3,4-b]pyridines may contribute to managing inflammatory conditions.

d. Antiviral Activity: Researchers have explored the antiviral potential of 1H-pyrazolo[3,4-b]pyridines. These compounds may inhibit viral replication or entry, making them promising candidates for antiviral drug development.

e. TRK Receptor Modulation: 1H-pyrazolo[3,4-b]pyridines have been studied as modulators of tropomyosin receptor kinase (TRK) receptors. These receptors play essential roles in neuronal development and function. Modulating TRK signaling could have implications for neuroregeneration and neuroprotection .

作用機序

Target of Action

The primary targets of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine interacts with its targets, the TRKs, by inhibiting their activities . The compound has shown to have a good overlap with entrectinib, a known TRK inhibitor, and suitably occupies the ATP pocket .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized compounds in the same family showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

The result of the action of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine is the inhibition of TRKA . This leads to the inhibition of the proliferation of certain cell lines .

将来の方向性

特性

IUPAC Name |

5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDJIDGFTDEJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNC(=C2N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725561 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-77-1 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)